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Compound of Interest

Compound Name: KB-05

Cat. No.: B6169136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional consequences of AXS-05

(dextromethorphan-bupropion), an oral N-methyl-D-aspartate (NMDA) receptor antagonist and

sigma-1 receptor agonist, in the treatment of Major Depressive Disorder (MDD).[1][2] The data

presented is based on pivotal clinical trials and preclinical experimental protocols to offer a

comprehensive understanding of its mechanism of action and performance relative to

alternatives. AXS-05 is a combination of dextromethorphan and bupropion.[3]

Dextromethorphan is an NMDA receptor antagonist and a sigma-1 receptor agonist, while

bupropion is a norepinephrine-dopamine reuptake inhibitor and a potent inhibitor of the

cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This inhibition of CYP2D6 by bupropion

increases the bioavailability of dextromethorphan.[4]

Comparative Efficacy in Major Depressive Disorder
Clinical trial data demonstrates the efficacy of AXS-05 in reducing depressive symptoms as

measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).

Table 1: AXS-05 vs. Placebo in MDD (GEMINI Trial)[2]
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Outcome AXS-05 (n=163) Placebo (n=164) p-value

Mean MADRS Score

at Baseline
33.6 33.2 NS

Mean Change in

MADRS at Week 6
-16.6 -11.9 0.002

Remission Rate at

Week 6 (MADRS ≤10)
39.5% 17.3% <0.001

Response Rate at

Week 6 (≥50%

MADRS reduction)

54.0% 34.0% <0.001

Table 2: AXS-05 vs. Bupropion in MDD (ASCEND Trial)[1]

Outcome AXS-05 (n=43) Bupropion (n=37) p-value

Mean Change in

MADRS (Weeks 1-6)
-13.7 -8.8 <0.001

Mean Change in

MADRS at Week 6
-17.3 -12.1 0.013

Remission Rate at

Week 6 (MADRS ≤10)
46.5% 16.2% 0.004

Experimental Protocols for Validating Functional
Consequences
The following are detailed methodologies for key experiments to assess the functional

consequences of the components of AXS-05 binding to their respective targets.

Dextromethorphan: NMDA Receptor Antagonist Activity
Objective: To determine the in vivo functional antagonist activity of dextromethorphan at the

NMDA receptor.
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Methodology: NMDA-Induced Seizure Model in Rats[6]

Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

Surgical Preparation: Intracerebroventricular (i.c.v.) cannulae are surgically implanted to

allow for direct administration of compounds into the brain, minimizing metabolic confounds.

[6]

Drug Administration:

A range of doses of dextromethorphan (or a vehicle control) is administered via the i.c.v.

cannula.

After a predetermined pretreatment time (e.g., 15-30 minutes), a convulsant dose of

NMDA (e.g., 100 nmol) is administered through the same route.[6]

Observation: Immediately following NMDA injection, animals are observed for 30 minutes for

the onset and severity of convulsive behaviors (e.g., wild running, clonic-tonic seizures).

Data Analysis: Seizure activity is scored using a standardized rating scale. The dose of

dextromethorphan that produces a significant reduction in seizure severity or an increase in

seizure latency is determined. The ED₅₀ (the dose that protects 50% of the animals from

seizures) can be calculated.[6]

Dextromethorphan: Sigma-1 Receptor Agonist Activity
Objective: To characterize the binding of dextromethorphan to the sigma-1 receptor.

Methodology: Saturation Binding Assay[7]

Tissue Preparation: P2 rat brain homogenates are prepared as the source of sigma-1

receptors.

Assay Conditions:

Saturation binding assays are performed using multiple concentrations of a radiolabeled

sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine (0.1–100 nM), to label the

receptors.[7]
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To determine the effect of dextromethorphan, the assay is conducted in the presence of a

fixed concentration of dextromethorphan (e.g., 400 nM).[7]

Non-specific binding is determined in the presence of a high concentration of a non-

labeled sigma-1 ligand like haloperidol (10 µM).[7]

Incubation and Filtration: The reaction mixture is incubated to allow binding to reach

equilibrium. The bound and free radioligand are then separated by rapid filtration through

glass fiber filters.

Data Analysis: The radioactivity on the filters is measured using liquid scintillation counting.

The data are analyzed to determine the dissociation constant (Kd) and the maximum number

of binding sites (Bmax) in the absence and presence of dextromethorphan. A change in

these parameters indicates an interaction of dextromethorphan with the sigma-1 receptor.[7]

Bupropion: Norepinephrine and Dopamine Reuptake
Inhibition
Objective: To measure the inhibitory effect of bupropion on norepinephrine (NE) and dopamine

(DA) reuptake.

Methodology: In Vitro Reuptake Assay using Human Transporter-Expressing Cells[8]

Cell Culture: Cells stably expressing the human norepinephrine transporter (hNET) or the

human dopamine transporter (hDAT) are cultured.

Assay Procedure:

Cells are incubated with varying concentrations of bupropion.

A radiolabeled substrate for the respective transporter (e.g., [³H]-norepinephrine for hNET

or [³H]-dopamine for hDAT) is added to the cells.

The uptake of the radiolabeled substrate by the cells is allowed to proceed for a set

period.
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Measurement: The reaction is stopped, and the cells are washed to remove any free

radiolabeled substrate. The amount of radioactivity taken up by the cells is measured.

Data Analysis: The concentration of bupropion that inhibits 50% of the specific uptake of the

radiolabeled substrate (IC₅₀) is calculated. This provides a measure of the potency of

bupropion as a reuptake inhibitor for NE and DA.[8]

Bupropion: CYP2D6 Inhibition
Objective: To assess the in vivo inhibitory effect of bupropion on the activity of the CYP2D6

enzyme.

Methodology: Clinical Study with Dextromethorphan as a Probe[9][10]

Study Design: A repeated-measures study in human subjects is conducted.

Baseline Measurement: The baseline CYP2D6 activity of each subject is determined by

administering a single oral dose of dextromethorphan (e.g., 30 mg) and collecting urine for 8

hours. The ratio of dextromethorphan to its CYP2D6-mediated metabolite, dextrorphan, in

the urine is measured.[9][10]

Treatment Phase: Subjects are treated with bupropion (e.g., 150 mg twice daily) for a

specified period (e.g., 17 days).[9][10]

Post-Treatment Measurement: After the treatment period, the dextromethorphan challenge is

repeated, and the urinary dextromethorphan/dextrorphan ratio is measured again.

Data Analysis: A significant increase in the dextromethorphan/dextrorphan ratio after

bupropion treatment indicates inhibition of CYP2D6 activity.[9][10]

Visualizations of Mechanisms and Workflows
Signaling Pathways of AXS-05
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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